molecular formula C8H4F3NS B156788 2-(Trifluoromethyl)phenyl isothiocyanate CAS No. 1743-86-8

2-(Trifluoromethyl)phenyl isothiocyanate

Cat. No. B156788
CAS RN: 1743-86-8
M. Wt: 203.19 g/mol
InChI Key: FCEKLQPJGXIQRY-UHFFFAOYSA-N
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Patent
US07015213B1

Procedure details

2-trifluoromethylaniline (4.1 ml, 0.0325 mol) is added dropwise at a temperature close to 20° C. and under an argon atmosphere to a mixture containing thiophosgene (2.5 ml, 0.0326 mol) in 43 ml of water. Agitation is carried out for twelve hours then 30 ml of ethyl acetate is added. The organic phase is extracted with water then with a solution of 10% sodium bicarbonate and finally with a solution of salt water. The organic phase is dried over magnesium sulphate and the solvent is evaporated off with a rotary evaporator. The product obtained (6.85 g, 100%) is in the form of a brown oil which is used immediately for the following reaction.
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
43 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].[C:12](Cl)(Cl)=[S:13].C(OCC)(=O)C>O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[N:5]=[C:12]=[S:13]

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
43 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
close to 20° C. and under an argon atmosphere to a mixture
WAIT
Type
WAIT
Details
Agitation is carried out for twelve hours
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product obtained (6.85 g, 100%)
CUSTOM
Type
CUSTOM
Details
is used immediately for the following reaction

Outcomes

Product
Name
Type
Smiles
FC(C1=C(C=CC=C1)N=C=S)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.